

Toxicological Profile of Cerium Citrate and Citrate-Coated Cerium Nanoparticles in Biological Systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cerium citrate*

Cat. No.: *B1617933*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of **cerium citrate** and, by extension, citrate-coated cerium oxide nanoparticles (nanoceria), given the prevalence of the latter in recent scientific literature. This document synthesizes available data on acute toxicity, toxicokinetics, cellular and systemic effects, and underlying mechanisms of action. It is intended to serve as a core resource for professionals in research and drug development, offering detailed experimental protocols and data presented for comparative analysis.

Acute Toxicity

Acute toxicity data, particularly the median lethal dose (LD50), is a primary indicator of a substance's short-term toxic potential. While specific LD50 values for **cerium citrate** are not readily available in the reviewed literature, data for related cerium compounds, such as cerium oxide and cerium nitrate, provide context for the general toxicity of cerium. Like other rare-earth metals, cerium is generally considered to have low to moderate toxicity.[1] Oral administration of cerium oxide nanoparticles at doses up to 5 g/kg did not result in mortality in rats.[2]

Compound	Species	Route of Administration	LD50 Value	Reference
Cerium Oxide (CeO ₂)	Rat	Oral	> 5000 mg/kg	[3]
Cerium Oxide (CeO ₂)	Rat	Dermal	> 2000 mg/kg	[3]
Cerium Nitrate	Rat	Oral	3154 - 4200 mg/kg	[4][5]
Cerium Nitrate	Rat	Dermal	> 2000 mg/kg	[4][5]

Toxicokinetics: Absorption, Distribution, and Excretion

The route of administration significantly influences the biodistribution and toxic potential of cerium compounds.

Absorption: Following oral administration, cerium compounds, particularly nanoparticles, exhibit very low absorption in the gastrointestinal tract, with the majority being excreted in the feces.[6][7] In contrast, intravenous injection leads to high concentrations of cerium in the blood and subsequent distribution to various tissues.[7]

Distribution: After systemic absorption, cerium predominantly accumulates in the liver and spleen.[6][7] Lower levels are detected in the lungs, kidneys, lymph nodes, and bone marrow.[2][8] Studies on inhaled cerium oxide nanoparticles show primary deposition in the lungs and feces, with less than 4% distributed to extrapulmonary organs.[9]

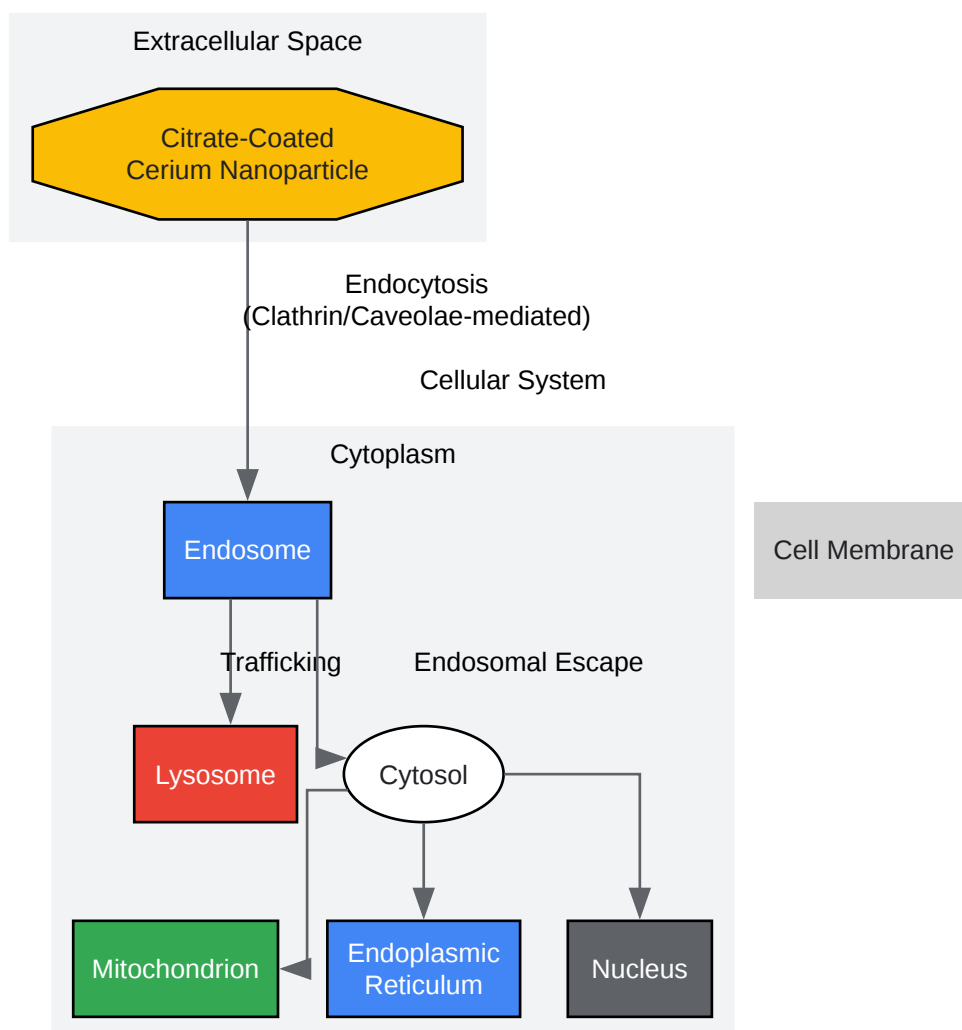
Excretion: The primary route of excretion for unabsorbed, orally administered cerium is through the feces.[7] For systemically absorbed cerium, biliary excretion into the feces is a supported pathway.[7] Urinary excretion of cerium oxide nanoparticles has been reported as minimal or undetected.[7]

Cellular Toxicology

The interaction of cerium compounds at the cellular level is a critical aspect of their toxicological profile, with effects on cell viability and genetic integrity being of primary concern.

Cellular Uptake and Subcellular Localization

Citrate-coated cerium oxide nanoparticles are internalized by cells through energy-dependent endocytic pathways, including clathrin-mediated and caveolae-mediated endocytosis. Once inside the cell, these nanoparticles are found to co-localize with various organelles, including mitochondria, lysosomes, and the endoplasmic reticulum, and are also found abundantly in the cytoplasm and nucleus.



[Click to download full resolution via product page](#)

Cellular uptake and localization of cerium nanoparticles.

Cytotoxicity

The cytotoxic effects of citrate-coated cerium oxide nanoparticles are highly dependent on the cell type, nanoparticle concentration, and exposure duration. In many cancer cell lines, a dose-dependent reduction in cell viability is observed.[\[10\]](#) However, some studies report minimal toxicity in certain cell lines, suggesting a selective effect.[\[11\]](#)

Cell Line	Nanoparticle Type	Concentration Range	Exposure Time	Key Finding (IC50)	Reference
A549, CaCo2, HepG2	CeO ₂ NPs	0.5 - 5000 µg/mL	24 h	No significant short-term toxicity observed.	[12]
HepG2	CeO ₂ NPs	50 - 5000 µg/mL	10 days	Dose-dependent decrease in viability.	[12]
HT29 (Colon Cancer)	CeO ₂ Nanocrystals	5 - 640 µg/mL	48 h	IC50 = 2.26 µg/mL	[13]
SW620 (Colon Cancer)	CeO ₂ Nanocrystals	5 - 640 µg/mL	48 h	IC50 = 121.18 µg/mL	[13]
A172 (Glial)	CeO ₂ NPs	1 - 100 µg/mL	48 h	Significantly decreasing viability >25 µg/mL.	[14]

Genotoxicity

Prolonged or high-dose exposure to cerium oxide nanoparticles has the potential to cause genetic damage. In vivo studies in rats have demonstrated a significant increase in DNA damage in peripheral blood leukocytes and liver cells, as well as an increase in micronuclei and chromosomal aberrations in bone marrow at high concentrations.[\[15\]](#)

Assay Type	Model System	Nanoparticle Dose	Key Genotoxic Effect	Reference
Comet Assay	Wistar Rats (in vivo)	300 & 600 mg/kg bw/day (oral, 28 days)	Significant increase in % tail DNA in PBL and liver.	[15]
Micronucleus Assay	Wistar Rats (in vivo)	300 & 600 mg/kg bw/day (oral, 28 days)	Significant increase in micronuclei in bone marrow and blood.	[15]
Chromosomal Aberration	Wistar Rats (in vivo)	300 & 600 mg/kg bw/day (oral, 28 days)	Significant increase in chromosomal aberrations in bone marrow.	[15]
Comet Assay	A549, CaCo2, HepG2 (in vitro)	500 µg/mL (24 h)	Extensive DNA damage observed.	[12]

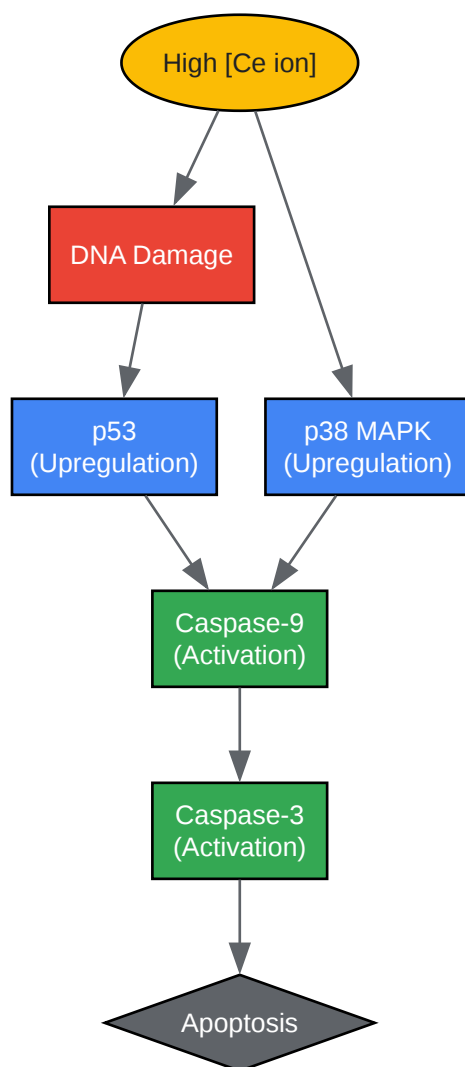
Mechanisms of Action and Signaling Pathways

The toxic effects of cerium are linked to several underlying mechanisms, including the induction of oxidative stress, interference with calcium signaling, and activation of apoptotic pathways.

Oxidative Stress: While cerium oxide nanoparticles are often studied for their antioxidant properties, under certain conditions and at high concentrations, they can induce the generation of reactive oxygen species (ROS), leading to oxidative stress, which is a key mechanism of cytotoxicity.[10]

Calcium Antagonism: Cerium ions can act as antagonists to calcium (Ca²⁺).[16] This allows them to interfere with calcium-dependent physiological processes, which could contribute to their biological effects.[16]

Apoptosis Induction: High concentrations of cerium have been shown to induce apoptosis.[15] Studies in *Drosophila melanogaster* exposed to ceric sulfate showed an up-regulation of the cell cycle checkpoint protein p53 and the cell signaling protein p38.[15] This was accompanied by a significant increase in the activity of the apoptosis markers caspase-9 and caspase-3, suggesting that cerium can trigger programmed cell death.[15]



[Click to download full resolution via product page](#)

Proposed signaling pathway for cerium-induced apoptosis.

Detailed Experimental Protocols

This section provides standardized methodologies for key toxicological assays relevant to the assessment of cerium compounds.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

- **Cell Seeding:** Seed cells (e.g., A549, HepG2) in a 96-well plate at a density of approximately 1×10^3 to 1×10^4 cells per well in 200 μL of complete culture medium.[\[12\]](#) Incubate for 24 hours to allow for cell attachment.
- **Compound Exposure:** Prepare serial dilutions of the cerium compound in culture medium. Replace the existing medium in the wells with medium containing the test compound at various final concentrations (e.g., 0.5 $\mu\text{g}/\text{mL}$ to 5000 $\mu\text{g}/\text{mL}$).[\[12\]](#) Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., 1% Triton X-100) as a positive control.[\[14\]](#)
- **Incubation:** Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified, 5% CO_2 incubator.
- **MTT Addition:** After incubation, add 50 μL of sterile MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for an additional 3-4 hours.
- **Formazan Solubilization:** Carefully remove the medium and add 150-200 μL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.
- **Data Analysis:** Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC_{50} value.

Protocol: In Vitro Genotoxicity Assessment (Alkaline Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[\[17\]](#)

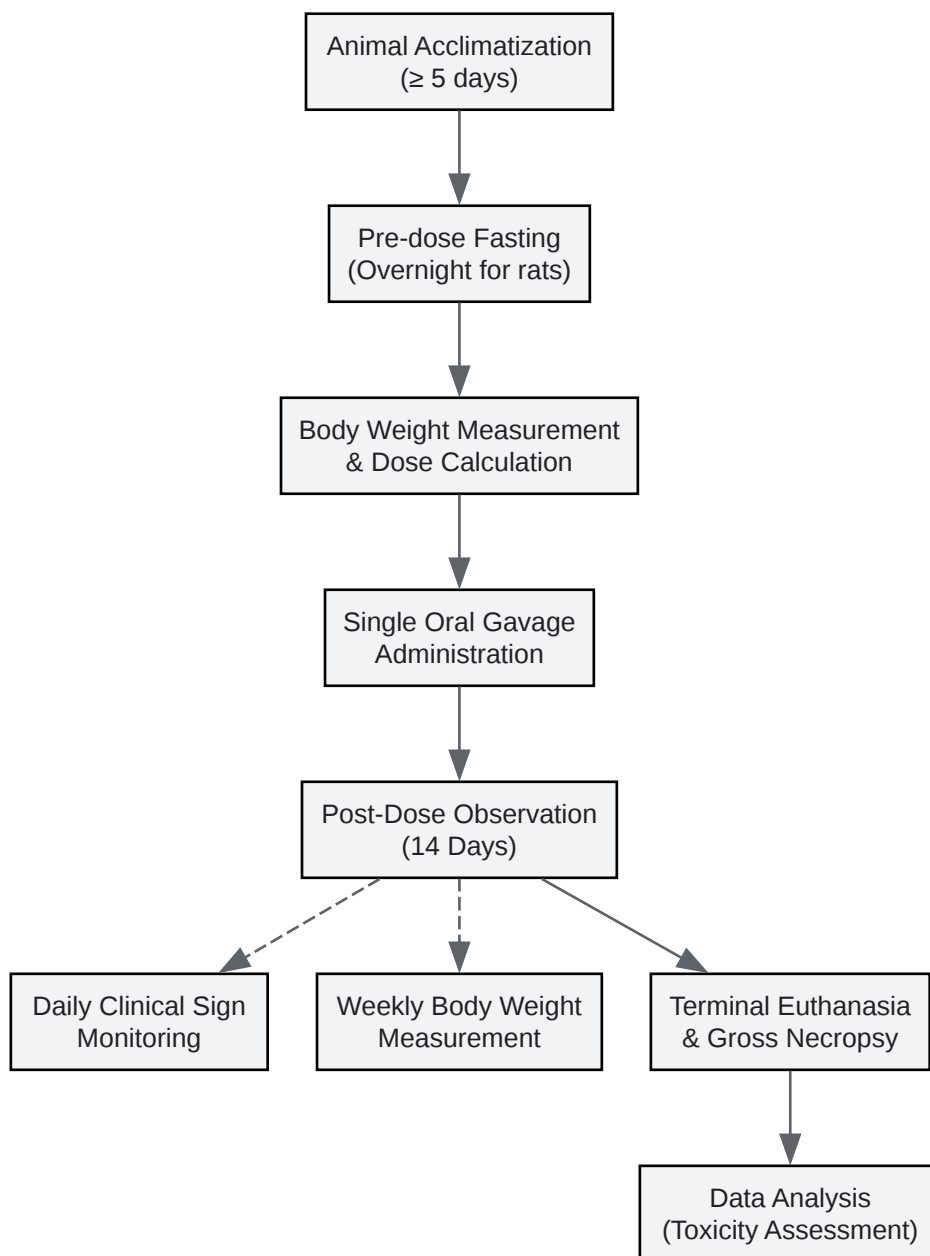
- **Cell Culture and Exposure:** Culture and expose cells to the test compound as described in the MTT assay protocol (Steps 1-3). A typical exposure time is 24 hours.[12] A positive control (e.g., methyl methanesulfonate) should be included.[12]
- **Slide Preparation:** Mix a suspension of $\sim 10^4$ treated cells with 0.5% low-melting-point agarose and pipette onto a microscope slide pre-coated with 1% normal agarose.[18] Allow to solidify.
- **Cell Lysis:** Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving behind the nucleoids.[18][19]
- **Alkaline Unwinding:** Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for approximately 20-40 minutes to allow for DNA unwinding.[17]
- **Electrophoresis:** Apply a voltage (e.g., 25 V) for 20-30 minutes. DNA fragments will migrate from the nucleus toward the anode, forming a "comet tail".
- **Neutralization and Staining:** Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye such as ethidium bromide or SYBR Green.[17]
- **Scoring and Analysis:** Visualize the slides using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage, typically by measuring parameters like % tail DNA, tail length, and tail moment. Score at least 50-100 randomly selected cells per sample.

Protocol: In Vivo Acute Oral Toxicity Study (Rodent Model)

This protocol is based on OECD Test Guideline 420 (Fixed Dose Procedure).[20]

- **Animal Selection and Acclimatization:** Use healthy, young adult rodents (e.g., Wistar or Sprague-Dawley rats), typically 8-12 weeks old.[21] Acclimatize animals to laboratory conditions for at least 5 days.

- Fasting: Prior to dosing, fast the animals overnight (for rats) or for 3-4 hours (for mice), ensuring free access to water.[20]
- Dose Administration: Administer the cerium compound, suspended in a suitable vehicle (e.g., water), as a single dose via oral gavage.[20][21] The starting dose is typically selected from fixed levels of 5, 50, 300, or 2000 mg/kg body weight.
- Observations:
 - Short-term: Observe animals individually at least once during the first 30 minutes after dosing, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[20]
 - Clinical Signs: Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic activity (e.g., salivation), and central nervous system activity (e.g., tremors, convulsions).
 - Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.[21]
- Necropsy: At the end of the 14-day observation period, humanely euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) and examine for any pathological changes.[21]
- Data Evaluation: The results are assessed in terms of mortality and evidence of toxicity. The study allows for the classification of the substance and provides information for establishing a dose for repeated-dose studies.



[Click to download full resolution via product page](#)

Experimental workflow for an in vivo acute oral toxicity study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cerium (Ce) - MicroTrace Minerals [microtraceminerals.com]
- 2. Acute Toxicity and Tissue Distribution of Cerium Oxide Nanoparticles by a Single Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 4. fishersci.com [fishersci.com]
- 5. americanelements.com [americanelements.com]
- 6. researchgate.net [researchgate.net]
- 7. Toxicity and tissue distribution of cerium oxide nanoparticles in rats by two different routes: single intravenous injection and single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biodistribution of cerium dioxide and titanium dioxide nanomaterials in rats after single and repeated inhalation exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Complete In Vitro Toxicological Assessment of the Biological Effects of Cerium Oxide Nanoparticles: From Acute Toxicity to Multi-Dose Subchronic Cytotoxicity Study | MDPI [mdpi.com]
- 11. Antioxidant and toxicity studies of biosynthesized cerium oxide nanoparticles in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity and Genotoxicity of Ceria Nanoparticles on Different Cell Lines in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of in vitro cytotoxicity, biocompatibility, and changes in the expression of apoptosis regulatory proteins induced by cerium oxide nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The potential toxic effects of cerium on organism: cerium prolonged the developmental time and induced the expression of Hsp70 and apoptosis in *Drosophila melanogaster* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological properties of cerium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]

- 19. Frontiers | The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials [frontiersin.org]
- 20. Research SOP: SOP FOR CONDUCTING PRECLINICAL ACUTE ORAL TOXICITY IN RODENTS BY OECD TG-420 [researchsop.com]
- 21. Oral toxicity study [bio-protocol.org]
- To cite this document: BenchChem. [Toxicological Profile of Cerium Citrate and Citrate-Coated Cerium Nanoparticles in Biological Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1617933#toxicological-profile-of-cerium-citrate-in-biological-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com